(2,3-Dihydrobenzofuran-2-yl)methanamine

Descripción general

Descripción

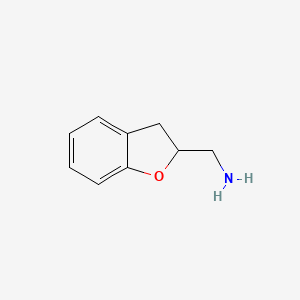

(2,3-Dihydrobenzofuran-2-yl)methanamine is a chemical compound with the molecular formula C9H11NO It is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzofuran-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the O-alkylation of salicylaldehyde followed by cyclization. Another approach involves the McMurry reaction, which is a reductive coupling of carbonyl compounds. Additionally, cycloisomerization of alkyne-o-substituted phenols can be employed to synthesize this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application, but typically involve the same synthetic routes as laboratory-scale synthesis, with adjustments for efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

(2,3-Dihydrobenzofuran-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, such as amines or alcohols.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution and cyclization reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, and cyclization can lead to more complex ring structures.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block in Organic Synthesis : (2,3-Dihydrobenzofuran-2-yl)methanamine serves as an essential precursor for synthesizing more complex organic molecules. Its ability to undergo various reactions allows chemists to create diverse derivatives with tailored properties.

Biology

- Biological Activities : Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. It has been studied for its role in inhibiting lipid peroxidation, which is linked to oxidative stress and cellular damage.

Medicine

- Therapeutic Applications : The compound is being investigated for its potential as a pharmaceutical intermediate. Notably, it has shown promise as an inhibitor of bromodomain-containing proteins, which are implicated in various cancers. The selectivity of the compound towards specific bromodomains enhances its therapeutic potential .

Industry

- Material Development : In industrial applications, this compound can be used in developing new materials and chemical processes. Its unique properties make it suitable for producing polymers and resins.

The following table summarizes key findings related to the biological activity of this compound:

| Activity | IC50 (nM) | Selectivity | Solubility (µg/mL) | In Vitro Clearance (mL min⁻¹ g⁻¹) |

|---|---|---|---|---|

| BD2 Inhibition | 7.9 | 1000-fold over BD1 | ≥206 | 1.0 |

| Lipid Peroxidation Inhibition | Not specified | N/A | Not specified | Not specified |

| General Cytotoxicity | 50-100 | N/A | Varies | Varies |

Bromodomain Inhibitors

A study focused on optimizing derivatives of dihydrobenzofuran reported significant improvements in solubility and selectivity for bromodomain 2 (BD2). The most promising derivative demonstrated an IC50 value of 7.9 nM against BD2 with favorable pharmacokinetic properties in vivo .

Oxidative Stress Studies

Another investigation highlighted the antioxidant properties of this compound, emphasizing its role in reducing oxidative stress markers in cellular models exposed to harmful agents.

Radiopharmaceutical Applications

Research into receptor-binding radiotracers indicated that structural modifications involving dihydrobenzofuran derivatives can enhance binding affinity for sigma receptors relevant in neuropharmacology .

Mecanismo De Acción

The mechanism of action of (2,3-Dihydrobenzofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Benzofuran: The parent compound of (2,3-Dihydrobenzofuran-2-yl)methanamine, with a similar structure but lacking the methanamine group.

2,3-Dihydrobenzofuran: A closely related compound with similar chemical properties but without the methanamine group.

Methanamine: A simple amine that can be considered a building block for more complex amines like this compound.

Uniqueness

This compound is unique due to its specific combination of the benzofuran ring and methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in medicinal chemistry and organic synthesis.

Actividad Biológica

(2,3-Dihydrobenzofuran-2-yl)methanamine is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of dihydrobenzofurans , characterized by a fused benzene and furan ring structure. The presence of the methanamine functional group (-CH2-NH2) at the 2-position contributes to its reactivity and biological interactions. Its molecular weight is approximately 149.19 g/mol .

Biochemical Interactions

This compound exhibits significant interactions with various biomolecules:

- Enzyme Modulation : It interacts with cytochrome P450 enzymes, influencing the metabolism of other compounds. This interaction can lead to altered metabolic pathways, affecting drug efficacy and toxicity .

- Cell Signaling Pathways : The compound can activate or inhibit specific signaling pathways, impacting gene expression and cellular functions such as proliferation and apoptosis .

Molecular Mechanisms

At the molecular level, the compound binds to specific receptors and enzymes, leading to downstream effects on cellular processes. For instance:

- It may inhibit certain enzymes, reducing the production of metabolites.

- It can modulate gene expression by interacting with transcription factors .

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties. For example:

- In vitro assays indicated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been investigated for its anticancer properties:

- Research indicates it may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell cycle regulation .

1. Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound derivatives against resistant strains of bacteria. The results demonstrated significant inhibition of bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 62.5 µg/mL to 125 µg/mL .

2. Anticancer Activity

In another investigation, the compound's effects on human cancer cell lines were assessed. The findings revealed that it induced apoptosis in HeLa cells (cervical cancer) with an IC50 value of approximately 226 µg/mL. This suggests a potential role in cancer therapy through targeted apoptosis induction .

Research Findings Summary

Propiedades

IUPAC Name |

2,3-dihydro-1-benzofuran-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPSZCAHOMXPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274884 | |

| Record name | (2,3-Dihydrobenzofuran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21214-11-9 | |

| Record name | (2,3-Dihydrobenzofuran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is (2,3-Dihydrobenzofuran-2-yl)methanamine synthesized according to the research?

A1: The research outlines a unique synthesis route for this compound. It begins with aziridine-2-carboxaldehyde reacting with two aryl groups to form (aziridine-2-yl)-1,1-diaryl-methane. This compound is then converted into 5-diarylmethyl oxazolidin-2-one, which serves as a crucial synthetic intermediate. The final step involves reacting this intermediate with an additional phenolic aryl group, specifically 4-methoxyphenyl, in the presence of methanesulfonic acid. This reaction leads to the formation of 3-(4-methoxyphenyl)-(2,3-dihydrobenzofuran-2-yl)methanamine through an intramolecular aziridine ring-opening facilitated by the hydroxy group of the phenol [].

Q2: What structural information about this compound can be derived from the research?

A2: While the research doesn't provide specific spectroscopic data, the synthetic route and final compound name, 3-(4-methoxyphenyl)-(2,3-dihydrobenzofuran-2-yl)methanamine, give us valuable structural insights. It indicates the presence of a 2,3-dihydrobenzofuran ring system with a methanamine group (-CH2-NH2) attached at the 2-position. Furthermore, a 4-methoxyphenyl group is present at the 3-position of the dihydrobenzofuran moiety [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.